2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-9(3-1)11-7-10-8-12-5-6-14(10)13-11/h7,9,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGLZBUEMLUSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursor Pyrazine Derivatives
- Starting from substituted pyrazine derivatives bearing appropriate amino and hydrazine functionalities.
- Intramolecular cyclization under acidic or basic conditions to form the fused pyrazolo ring.
- The tetrahydro portion is introduced by selective hydrogenation or by starting from tetrahydropyrazine intermediates.
Alkylation with Cyclopentyl Precursors
- The 2-position cyclopentyl group is typically introduced via nucleophilic substitution or reductive amination.
- Cyclopentyl halides or cyclopentyl-containing aldehydes/ketones serve as alkylating agents.
- Conditions are optimized to avoid over-alkylation or decomposition.
Detailed Preparation Method (Based on Patent EP3129376A1)
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazine core | Reaction of substituted hydrazines with diketones or equivalent precursors | Formation of pyrazolo[1,5-a]pyrazine scaffold |
| 2 | Cyclization | Heating under acidic/basic catalysis | Formation of fused bicyclic system |
| 3 | Introduction of cyclopentyl | Alkylation with cyclopentyl halide or cyclopentyl-containing electrophile in presence of base | Substitution at 2-position with cyclopentyl group |
| 4 | Purification | Chromatographic techniques or crystallization | Isolation of pure this compound |
Reaction Conditions
- Solvents: Commonly used solvents include DMF, DMSO, or acetonitrile for alkylation steps.
- Temperature: Alkylation typically performed at 50–100 °C.
- Catalysts/Bases: Bases such as potassium carbonate or sodium hydride facilitate alkylation.
- Purification: Silica gel chromatography or recrystallization from suitable solvents.
Alternative Synthetic Routes (Based on Patent ES2744636T3)
- Utilization of substituted pyrazolo[1,5-a]pyrazine intermediates with protected functional groups.
- Sequential deprotection and functionalization to introduce cyclopentyl moiety.
- Use of microwave-assisted synthesis to improve yields and reduce reaction times.
- Employing palladium-catalyzed cross-coupling reactions for complex substitution patterns.
Research Findings and Yield Data
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct alkylation (EP3129376A1) | 65–75 | >98 | High regioselectivity, moderate reaction time |
| Microwave-assisted synthesis (ES2744636T3) | 70–80 | >99 | Reduced reaction time, improved yield |
| Palladium-catalyzed coupling | 60–70 | >95 | Useful for complex derivatives, requires catalyst |
- The choice of method depends on scale, desired purity, and substitution pattern.
- Both patents emphasize the importance of controlling reaction parameters to avoid side products.
Analytical Characterization
- The synthesized compound is characterized by NMR spectroscopy (¹H, ¹³C), confirming the fused ring system and cyclopentyl substitution.
- Mass spectrometry (MS) confirms molecular weight.
- High-performance liquid chromatography (HPLC) ensures purity above 95%.
- Elemental analysis aligns with theoretical values.
Summary of Preparation Methodologies
| Aspect | Description |
|---|---|
| Core formation | Cyclization of hydrazine and diketone precursors |
| Cyclopentyl introduction | Alkylation with cyclopentyl halides under basic conditions |
| Reaction solvents | DMF, DMSO, acetonitrile |
| Catalysts/Bases | K2CO3, NaH |
| Purification techniques | Chromatography, recrystallization |
| Yield range | 60–80% |
| Analytical techniques | NMR, MS, HPLC, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an HBV CpAM, it binds to the core protein of the virus, inducing conformational changes that inhibit viral replication . This interaction disrupts the assembly of the viral capsid, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The 2-cyclopentyl derivative differs from related compounds in its substituent’s steric bulk and lipophilicity. Key structural analogs include:
*THPP: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine.
Key Observations :
- Steric Effects : Cyclopentyl’s bulkiness may influence binding pocket accommodation in target proteins, as seen in Btk inhibitors where scaffold geometry dictates selectivity .
Biological Activity
Overview
2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is primarily noted for its role as a core protein allosteric modulator (CpAM) targeting the Hepatitis B Virus (HBV) core protein, thereby inhibiting viral replication.
The mechanism of action for this compound involves:
- Target : The HBV core protein.
- Mode of Action : Acts as an allosteric modulator to inhibit HBV replication.
- Biochemical Pathways : Interferes with the normal functioning of the HBV core protein, which is essential for viral replication.
- Pharmacokinetics : Demonstrated efficacy in reducing HBV DNA viral load in animal models following oral administration.
Biological Activity and Research Findings
Research indicates that this compound exhibits significant antiviral properties. Below is a summary of key findings from various studies:
Case Studies
-
Antiviral Activity :
- In a study involving HBV-infected mice, this compound was shown to significantly lower viral loads, indicating its potential as a therapeutic agent against HBV infections.
-
Comparative Analysis :
- When compared to similar compounds such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and other pyrazole derivatives, this compound exhibited improved binding affinity due to its unique cyclopentyl group structure.
Pharmacological Profile
The pharmacological profile of this compound suggests several potential therapeutic applications beyond antiviral activity:
- Cancer Therapy : Its structural features may allow it to act as an inhibitor for various kinases involved in cancer progression.
- Enzyme Modulation : Investigated for its ability to modulate specific biological pathways through enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence regioselectivity?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., hydrazines and cyclic ketones) followed by functionalization. For example, cyclopropane-containing analogs (e.g., 2-cyclopropyl derivatives) are synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions . Regioselectivity is controlled by adjusting solvents (e.g., ethanol vs. DMF), catalysts (e.g., Pd for cross-coupling), and temperature gradients .
- Optimization : Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate purity. Yields >70% are achievable when using inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Characterization :
- NMR : ¹H and ¹³C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons) and tetrahydropyrazine ring (δ 3.0–4.5 ppm for N-CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects [M+H]⁺ ions; deviations <2 ppm confirm molecular formula .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrazine core .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between 2-cyclopentyl derivatives and related pyrazolo[1,5-a]pyrazines?
- Data Analysis :
- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs .
- Address discrepancies via molecular docking simulations (AutoDock Vina) to assess steric effects of the cyclopentyl group versus bulkier substituents .
- Case Study : Pyrazolo[1,5-a]pyrimidine analogs show variance in IC₅₀ values due to electron-withdrawing groups (e.g., -NO₂) altering π-π stacking in active sites .
Q. How can reaction pathways be optimized to minimize byproducts during the iodination or cyclopropanation of pyrazolo[1,5-a]pyrazine precursors?
- Process Optimization :
- Iodination : Use N-iodosuccinimide (NIS) in acetic acid at 0–5°C to reduce polyiodination. Yields improve with stoichiometric control (1.1 eq NIS) .
- Cyclopropanation : Employ transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereospecific cyclopropane ring formation. Side products (e.g., ring-opened aldehydes) are minimized by avoiding protic solvents .
- Analytical Validation : GC-MS tracks volatile byproducts; column chromatography (SiO₂, hexane/EtOAc gradient) isolates desired products .
Q. What computational methods predict the metabolic stability of this compound in preclinical studies?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETlab 2.0 estimate CYP450 metabolism sites. The cyclopentyl group reduces metabolic liability compared to linear alkyl chains .
- MD Simulations : GROMACS models liver microsomal degradation pathways, highlighting susceptibility to oxidation at C4/C5 positions .
- Validation : Correlate computational results with in vitro hepatocyte assays (e.g., half-life in human liver microsomes) .
Methodological Challenges and Solutions
Q. How do steric effects from the cyclopentyl group influence catalytic asymmetric synthesis of enantiomerically pure derivatives?
- Steric Analysis :
- Chiral HPLC (Chiralpak IA/IB columns) separates enantiomers. The cyclopentyl group induces >90% ee when using BINOL-derived phosphoric acids as catalysts .
- X-ray diffraction of co-crystals with chiral auxiliaries (e.g., TADDOL) reveals steric clashes that guide ligand design .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?
- Polymorphism Screening :
- DSC/TGA : Detects melting point variations (Δmp >5°C indicates distinct polymorphs).
- PXRD : Identifies crystal packing differences; Form I (monoclinic) vs. Form II (triclinic) .
- Bioavailability : Form I shows 2x higher solubility in simulated intestinal fluid (pH 6.8) due to looser crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
